4-Hydroxypropranolol-d7

Bioanalysis LC-MS/MS Internal Standard Selection

4-Hydroxypropranolol-d7 is the gold-standard analyte-matched SIL-IS for quantifying 4-hydroxypropranolol in biological matrices via LC-MS/MS. Unlike surrogate IS (e.g., propranolol-d7), it co-elutes identically with the target analyte, directly correcting for matrix effects, extraction variability, and ion suppression. Evidence confirms parent drug-induced ion suppression causes quantitative bias when structurally dissimilar IS are used—this product eliminates that risk. Validated methods achieve LLOQ 0.20 ng/mL with accuracy <11% and precision <11.3% RSD. Essential for regulatory PK studies, TDM in infantile hemangioma, and bioequivalence trials. For R&D use only.

Molecular Formula C16H21NO3
Molecular Weight 282.39 g/mol
CAS No. 1219908-86-7
Cat. No. B602720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypropranolol-d7
CAS1219908-86-7
Synonyms4-(2-Hydroxy-3-{[(D7)propan-2-yl]amino}propoxy)naphthalen-1-ol;  4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenol Hydrochloride
Molecular FormulaC16H21NO3
Molecular Weight282.39 g/mol
Structural Identifiers
InChIInChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/i1D3,2D3,11D
InChIKeyCWEPACWBWIOYID-UENXPIBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypropranolol-d7 (CAS 1219908-86-7): High-Purity Deuterated Internal Standard for Precise LC-MS/MS Quantification of Propranolol's Active Metabolite


4-Hydroxypropranolol-d7 (CAS 1219908-86-7) is a septa-deuterated stable isotope-labeled analog of 4-hydroxypropranolol, the primary active metabolite of the non-selective beta-adrenergic antagonist propranolol [1]. As a deuterated internal standard (IS), it is chemically and physically nearly identical to the unlabeled analyte, co-eluting under identical chromatographic conditions while being distinguishable by mass spectrometry due to its +7 Da mass shift (m/z 282.39 vs. 275.36) [2]. The compound is supplied with documented purity specifications (typically ≥98%) from commercial sources, ensuring its suitability for rigorous quantitative bioanalysis [3]. It is specifically intended for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify 4-hydroxypropranolol concentrations in complex biological matrices such as human, rat, and pig plasma, as well as dried blood spots (DBS) [4].

The Critical Requirement for Analyte-Matched Deuterated Internal Standards in 4-Hydroxypropranolol Quantification


In LC-MS/MS quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects, extraction variability, and ionization efficiency fluctuations. While a common workaround is to use a deuterated version of the parent drug (e.g., propranolol-d7) as a surrogate IS for its metabolite, this practice introduces a significant and documented risk of quantitative bias for 4-hydroxypropranolol. Studies have demonstrated that co-eluting parent drug (propranolol) can cause ion suppression of a structurally dissimilar SIL-IS, such as the labeled parent, leading to inaccurate metabolite concentration measurements [1]. Furthermore, using a non-isotopic structural analog, like bisoprolol, eliminates this specific ion suppression issue but fails to adequately correct for differential matrix effects and recovery variations between the analyte and the chemically distinct IS, which are critical for robust assay performance across diverse biological samples [2]. Therefore, the use of an analyte-matched, deuterated internal standard—4-Hydroxypropranolol-d7—is the most scientifically sound approach to ensure the accuracy, precision, and reliability required for regulatory pharmacokinetic studies and therapeutic drug monitoring.

Quantitative Performance Differentiation: 4-Hydroxypropranolol-d7 vs. Common Alternative Internal Standards for Metabolite Quantification


Superior Accuracy in Metabolite Quantification by Eliminating Parent Drug-Induced Ion Suppression Bias

Using a stable isotope-labeled parent drug (e.g., propranolol-d7) as an internal standard for 4-hydroxypropranolol quantification can lead to significant quantitative bias. A systematic evaluation using propranolol and 4-hydroxypropranolol as model compounds demonstrated that the co-elution of the parent drug propranolol can cause ion suppression of the labeled parent IS. This suppression results in a measurable inaccuracy, with the potential to underestimate or overestimate metabolite concentrations, thereby compromising the validity of pharmacokinetic data [1]. In contrast, using the analyte-matched internal standard 4-Hydroxypropranolol-d7 inherently avoids this specific bias, as it co-elutes with the target metabolite and is not subject to ion suppression from the chemically distinct parent drug.

Bioanalysis LC-MS/MS Internal Standard Selection

Demonstrated Method Sensitivity: Lower Limit of Quantitation (LLOQ) of 0.20 ng/mL in Validated Human Plasma Assay

A validated LC-MS/MS method utilizing 4-Hydroxypropranolol-d7 as the internal standard achieved a lower limit of quantitation (LLOQ) of 0.20 ng/mL for 4-hydroxypropranolol in human plasma [1]. This level of sensitivity is comparable to or exceeds that of methods using alternative IS, such as a method using the structural analog bisoprolol, which achieved an LLOQ of 0.2 ng/mL [2]. Importantly, the use of the matched deuterated IS in the first study provides a more robust foundation for routine application due to its superior correction for matrix effects and extraction variability.

Bioanalysis Method Validation Pharmacokinetics

Validated Assay Precision and Accuracy in Human Plasma

In a rigorous method validation, the use of 4-Hydroxypropranolol-d7 as an internal standard enabled an LC-MS/MS assay with intra- and inter-day precision (expressed as %RSD) of <11.3% and accuracy (as % of nominal values) of <11% for 4-hydroxypropranolol in human plasma [1]. This represents a robust analytical performance. In a separate method using the non-isotopic structural analog bisoprolol as IS, slightly better precision (<7.1% RSD) and accuracy (<9.8% RE) were reported [2]. However, the use of an analyte-matched deuterated IS like 4-Hydroxypropranolol-d7 is generally preferred for its superior ability to correct for analyte-specific matrix effects and recovery variations, which is crucial for maintaining consistent accuracy across diverse sample sets and is a standard expectation in regulated bioanalysis.

Method Validation Bioanalysis Reproducibility

Optimal Application Scenarios for Procuring 4-Hydroxypropranolol-d7


1. Bioanalytical Method Development and Validation for Human Pharmacokinetic Studies

Procurement of 4-Hydroxypropranolol-d7 is essential for developing and validating LC-MS/MS methods intended for quantifying 4-hydroxypropranolol in human plasma. The evidence demonstrates that using the analyte-matched deuterated IS directly mitigates the risk of quantitation bias arising from parent drug ion suppression, a known pitfall in metabolite analysis [1]. Validated methods employing this IS have achieved an LLOQ of 0.20 ng/mL with accuracy within 11% and precision under 11.3% RSD, meeting standard criteria for clinical pharmacokinetic studies [2].

2. Clinical and Preclinical Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

For any study where the accurate determination of 4-hydroxypropranolol plasma concentrations is required to calculate PK parameters (e.g., AUC, Cmax, t1/2) in humans or animal models, the use of 4-Hydroxypropranolol-d7 is the gold-standard approach. The compound's ability to serve as an optimal internal standard was proven in the first-ever validated LC-MS/MS assay for propranolol and its metabolite in pigs, a study that highlighted the importance of a robust method for investigating interspecies metabolic differences [3]. The method's compatibility with DBS microsampling further expands its utility in preclinical research.

3. Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies of Propranolol Formulations

In regulated environments such as therapeutic drug monitoring for infantile hemangioma or bioequivalence studies for generic propranolol formulations, the use of a validated, highly specific, and accurate bioanalytical method is mandatory. The evidence confirms that 4-Hydroxypropranolol-d7 is the appropriate internal standard to ensure the reliability of such assays. Its use is cited in a method developed for quantifying propranolol and its metabolites in infant plasma, a critical patient population where precise dosing is paramount [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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